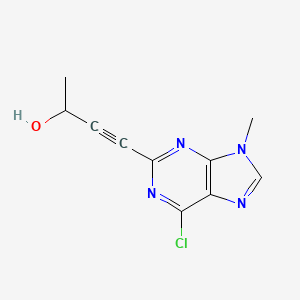![molecular formula C8H8N4O B8344390 3-cyclopropyl-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B8344390.png)
3-cyclopropyl-1H-imidazo[4,5-b]pyrazin-2-one
概要
説明
3-cyclopropyl-1H-imidazo[4,5-b]pyrazin-2-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused imidazo-pyrazine ring system, which is known for its potential biological activities and applications in various scientific domains.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1H-imidazo[4,5-b]pyrazin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide, can yield the desired imidazo-pyrazine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions is crucial to achieve efficient production. Methods such as palladium-catalyzed amide coupling reactions have been explored for the synthesis of related compounds .
化学反応の分析
Types of Reactions
3-cyclopropyl-1H-imidazo[4,5-b]pyrazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the imidazo-pyrazine core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield imidazo-pyrazine N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
科学的研究の応用
3-cyclopropyl-1H-imidazo[4,5-b]pyrazin-2-one has diverse applications in scientific research:
作用機序
The mechanism of action of 3-cyclopropyl-1H-imidazo[4,5-b]pyrazin-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes involved in critical cellular pathways. The compound’s ability to modulate the activity of these enzymes is attributed to its structural features, which allow it to bind effectively to the active sites . Additionally, it can influence signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway through phosphorylation processes .
類似化合物との比較
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar fused ring system but with a pyridine moiety instead of pyrazine.
Imidazo[1,2-a]pyrazine: Another related compound with a different substitution pattern, used in drug development and organic synthesis.
Pyrrolopyrazine: Contains a pyrrole ring fused with pyrazine, exhibiting various biological activities such as antimicrobial and antitumor properties.
Uniqueness
3-cyclopropyl-1H-imidazo[4,5-b]pyrazin-2-one stands out due to its unique cyclopropyl group, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature differentiates it from other similar compounds and contributes to its distinct pharmacological profile .
特性
分子式 |
C8H8N4O |
|---|---|
分子量 |
176.18 g/mol |
IUPAC名 |
3-cyclopropyl-1H-imidazo[4,5-b]pyrazin-2-one |
InChI |
InChI=1S/C8H8N4O/c13-8-11-6-7(10-4-3-9-6)12(8)5-1-2-5/h3-5H,1-2H2,(H,9,11,13) |
InChIキー |
COTTYCHCEZXFNP-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2C3=NC=CN=C3NC2=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(Thiazol-2-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B8344312.png)
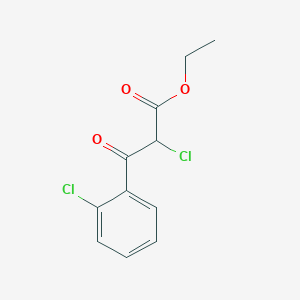
![[3-(1H-indol-4-yl)-phenyl]-acetic acid](/img/structure/B8344325.png)
![1-Benzyl-4-[2-ethyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1,2,3,6-tetrahydro-pyridine](/img/structure/B8344333.png)
![Methyl 2-[(pyridin-3-yl)amino]-2-oxoacetate](/img/structure/B8344340.png)


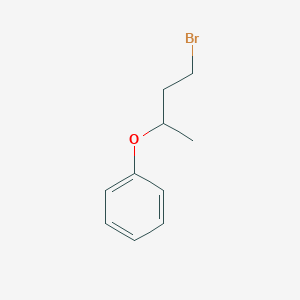
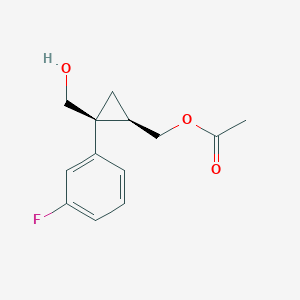
![(R)-beta-[[(phenylmethoxy)carbonyl]amino]benzenepropanoic acid](/img/structure/B8344379.png)
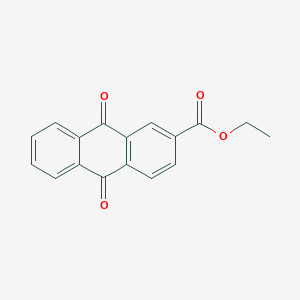
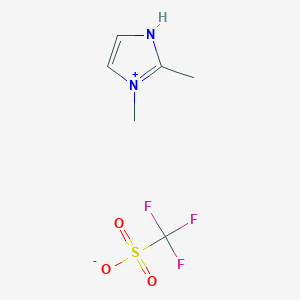
![2-[2-(4-Nitro-phenyl)-ethylamino]-ethanol](/img/structure/B8344412.png)
